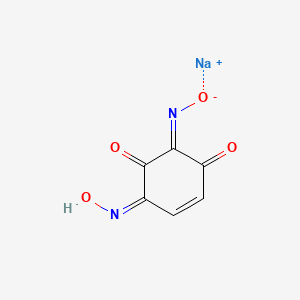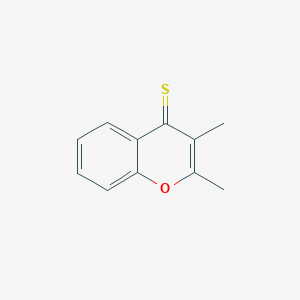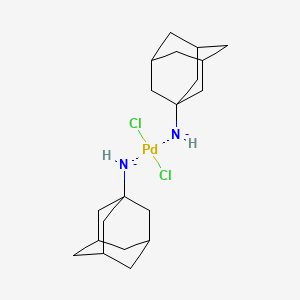
1-Adamantylazanide;dichloropalladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantylazanide;dichloropalladium is a coordination compound featuring a palladium center coordinated to two chlorine atoms and a 1-adamantylazanide ligand. The adamantyl group, derived from adamantane, is known for its rigid, cage-like structure, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 1-adamantylazanide;dichloropalladium typically involves the reaction of 1-adamantylamine with a palladium(II) chloride precursor. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a solvent such as dichloromethane. The reaction conditions include moderate temperatures and the presence of a base to deprotonate the amine, forming the azanide ligand .
Industrial production methods for such compounds are less common, as they are typically synthesized in research laboratories for specific applications. scaling up the synthesis would involve similar reaction conditions with careful control of temperature, pressure, and purity of reagents to ensure consistent product quality .
Chemical Reactions Analysis
1-Adamantylazanide;dichloropalladium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Oxidative Addition: The palladium center can undergo oxidative addition reactions with organic halides, forming new carbon-palladium bonds.
Reductive Elimination: Following oxidative addition, the compound can undergo reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include phosphines, amines, and organic halides. The major products formed depend on the specific reagents and conditions used but often include new organopalladium complexes .
Scientific Research Applications
1-Adamantylazanide;dichloropalladium has several applications in scientific research:
Materials Science:
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs with improved stability and efficacy.
Mechanism of Action
The mechanism by which 1-adamantylazanide;dichloropalladium exerts its effects in catalytic processes involves the coordination of the palladium center to substrates, facilitating their activation and subsequent transformation. The adamantyl group provides steric hindrance, which can influence the selectivity and reactivity of the compound. Molecular targets include organic halides and other electrophilic species, with pathways involving oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar compounds to 1-adamantylazanide;dichloropalladium include other palladium(II) complexes with different ligands, such as:
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Known for its use in cross-coupling reactions.
Dichloroplatinum(II) complexes: These have similar coordination environments but different reactivity profiles due to the different metal center.
The uniqueness of this compound lies in the presence of the adamantyl group, which imparts distinct steric and electronic properties, making it particularly useful in selective catalytic applications .
Properties
CAS No. |
72859-85-9 |
|---|---|
Molecular Formula |
C20H32Cl2N2Pd-2 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
1-adamantylazanide;dichloropalladium |
InChI |
InChI=1S/2C10H16N.2ClH.Pd/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h2*7-9,11H,1-6H2;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
MRYGATRXXVXQMW-UHFFFAOYSA-L |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[NH-].C1C2CC3CC1CC(C2)(C3)[NH-].Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
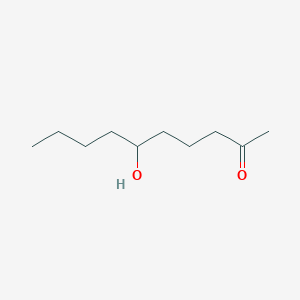
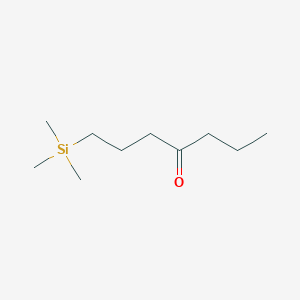
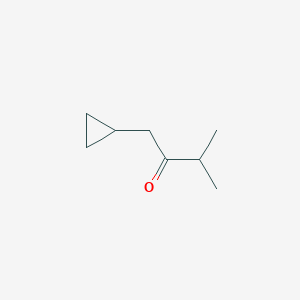
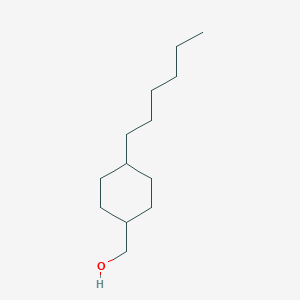
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
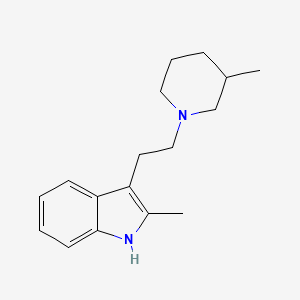
![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)
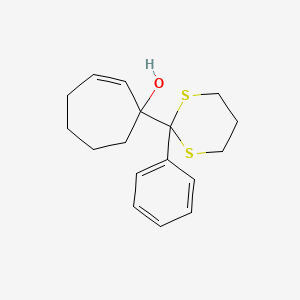
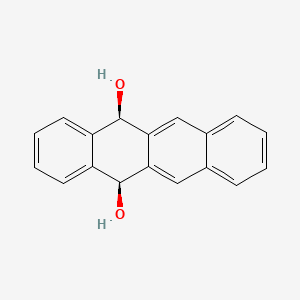
![beta-Alanine, N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-, ethyl ester](/img/structure/B14473631.png)

